2-cyano-N-[2-(phenylacetyl)phenyl]benzenesulfonamide
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Overview
Description
2-cyano-N-[2-(phenylacetyl)phenyl]benzenesulfonamide is a complex organic compound with a unique structure that combines a cyano group, a phenylacetyl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[2-(phenylacetyl)phenyl]benzenesulfonamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate is also widely used .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[2-(phenylacetyl)phenyl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-cyano-N-[2-(phenylacetyl)phenyl]benzenesulfonamide has several scientific research applications:
Medicine: It may be explored for its potential therapeutic properties, including its use as a lead compound for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-[2-(phenylacetyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The cyano group and the phenylacetyl group play crucial roles in its reactivity and binding properties. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N′-(2-chlorobenzylidene)acetohydrazide
- 2-cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide
- Phenylacetone
Uniqueness
2-cyano-N-[2-(phenylacetyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H16N2O3S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-cyano-N-[2-(2-phenylacetyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H16N2O3S/c22-15-17-10-4-7-13-21(17)27(25,26)23-19-12-6-5-11-18(19)20(24)14-16-8-2-1-3-9-16/h1-13,23H,14H2 |
InChI Key |
DHPVSWHHTUFNPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3C#N |
Origin of Product |
United States |
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